molecular formula C6H6N2O3 B1310246 (Pyridazin-3-yloxy)acetic acid CAS No. 98197-84-3

(Pyridazin-3-yloxy)acetic acid

Cat. No.: B1310246
CAS No.: 98197-84-3
M. Wt: 154.12 g/mol
InChI Key: PKQBTLBHZQOIBC-UHFFFAOYSA-N
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Description

(Pyridazin-3-yloxy)acetic acid is an organic compound that features a pyridazine ring attached to an acetic acid moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridazin-3-yloxy)acetic acid typically involves the reaction of pyridazine derivatives with chloroacetic acid or its derivatives. One common method includes the reaction of pyridazin-3-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(Pyridazin-3-yloxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pyridazine ring to its dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydropyridazine derivatives .

Scientific Research Applications

(Pyridazin-3-yloxy)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound finds applications in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Pyridazin-3-yloxy)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The pyridazine ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.

    Pyridazine: A six-membered ring with two adjacent nitrogen atoms.

    Pyridazin-3-ol: A hydroxyl derivative of pyridazine.

Uniqueness

Its ability to undergo various chemical transformations and its utility in multiple fields make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-pyridazin-3-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-6(10)4-11-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQBTLBHZQOIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423519
Record name (pyridazin-3-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98197-84-3
Record name (pyridazin-3-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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